N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-4-morpholin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVASZYBUIOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride typically involves the reaction of N-methyl-4-(morpholin-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities while maintaining high purity standards .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions. In the presence of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), the aromatic amine group is oxidized to form nitroso or nitro derivatives. For example:
Reaction conditions (e.g., solvent, temperature) significantly affect product selectivity .
Key Data
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄ | H₂O | 25–40°C | N-oxide | ~65% |
| H₂O₂ | EtOH | 60°C | Nitroso | ~50% |
Substitution Reactions
The morpholine ring and aromatic amine group participate in nucleophilic substitution reactions. For instance:
-
Amination : Reacts with aryl halides in aqueous media to form diarylamines .
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms .
Example Reaction
Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Amination | Aniline, H₂O, 40°C, 1h | Precursor for COX-II inhibitors |
| Chlorination | POCl₃, DMF, 80°C | Intermediate in heterocycles |
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, the compound readily undergoes proton exchange. Neutralization with bases like NaOH regenerates the free base form:
This reversibility is critical in pH-dependent applications .
Synthetic Pathway
Scientific Research Applications
Medicinal Chemistry
N-Methyl-4-(morpholin-4-yl)aniline dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have focused on the compound's role as an inhibitor of cancer-related proteins. For example, it has been utilized in optimizing inhibitors for BCL6, a protein involved in several cancers. The compound was modified to enhance its binding affinity to the target, demonstrating significant antiproliferative effects in vitro and in vivo .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BCL6 | 0.5 | |
| Compound B | KRAS G12C | 0.3 | |
| Compound C | Other Oncogenes | 1.0 |
Antimicrobial Properties
The compound has shown promising results against various microbial strains, including Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for antitubercular activity, revealing that certain modifications significantly enhanced efficacy .
Case Study on Antitubercular Activity
In a study involving 10 different derivatives of this compound, compounds exhibited varying degrees of activity against resistant strains of Mycobacterium tuberculosis. The most potent compounds demonstrated IC50 values significantly lower than those of standard treatments .
Table 2: Antitubercular Activity of Derivatives
| Compound | Activity Against M. tuberculosis | IC50 (µM) | Resistance Profile |
|---|---|---|---|
| 5d | High | 0.8 | Sensitive |
| 5c | Moderate | 1.5 | Sensitive |
| 5i | Low | 3.0 | Resistant |
Synthetic Applications
The compound is also valuable in synthetic organic chemistry, particularly in the development of novel chemical entities through various coupling reactions.
Reaction Conditions and Yields
Several synthetic routes utilizing this compound have been reported, highlighting its versatility as a building block in complex organic synthesis.
Table 3: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Buchwald Coupling | Toluene, 90°C, 16h | 70 |
| Nucleophilic Aromatic Substitution | Dichloromethane, RT, 12h | 27 |
| Reduction | TFA in iso-butanol, 100°C | 80.4 |
Mechanism of Action
The mechanism of action of N-methyl-4-(morpholin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(morpholin-4-yl)aniline
- 4-(morpholin-4-yl)aniline
- N-methyl-4-aniline
Uniqueness
N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for various applications in research and industry .
Biological Activity
N-methyl-4-(morpholin-4-yl)aniline dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C_{11}H_{16}Cl_{2}N_{2}O
- Molecular Weight : 265.18 g/mol
- Structure : The compound features a morpholine ring, which is known for enhancing solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Studies indicate that this compound exhibits notable antibacterial and antifungal properties. Its structure allows effective interaction with microbial enzymes, inhibiting growth pathways critical for survival.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with microbial resistance, thereby enhancing its efficacy as a therapeutic agent.
- Binding Affinity : Interaction studies have revealed that this compound binds effectively to certain receptors and enzymes, leading to significant biological effects.
Antimicrobial Properties
The compound has been extensively studied for its antimicrobial properties:
- Bacterial Inhibition : It demonstrates activity against various bacterial strains, making it a candidate for the development of new antibiotics.
- Fungal Activity : Research shows effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections.
Antitumor Effects
Recent studies have explored the antitumor potential of this compound:
- In vitro Studies : The compound has been tested on cancer cell lines, showing a reduction in cell viability by up to 55% at concentrations of 10 μM. This suggests a potential role in cancer therapy .
- In vivo Studies : In xenograft models, the compound was administered at doses of 20 mg/kg, leading to significant tumor growth inhibition. These findings indicate its promise as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound inhibited growth at concentrations as low as 5 μg/mL, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Cancer Therapeutics
Another study focused on its application in breast cancer treatment. The compound was tested on MDA-MB-231 cells, demonstrating significant cytotoxicity and reduced tumor size in animal models, supporting its development as an anticancer drug.
Comparative Analysis
To highlight the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C_{11}H_{16}Cl_{2}N_{2}O | Antimicrobial, Antitumor | Morpholine ring enhances solubility |
| 2-Methoxy-4-morpholinoaniline dihydrochloride | C_{11}H_{18}Cl_{2}N_{2}O_{2} | Moderate Antimicrobial | Methoxy group increases solubility |
| N-Ethyl-4-(morpholin-4-yl)aniline dihydrochloride | C_{12}H_{20}Cl_{2}N_{2}O | Variable Activity | Ethyl substitution alters pharmacokinetics |
Q & A
Q. What are the established synthetic routes for N-methyl-4-(morpholin-4-yl)aniline dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloronitrobenzene derivatives and N-methylmorpholine under alkaline conditions, followed by nitro-group reduction and dihydrochloride salt formation. Key optimization strategies include:
- Temperature Control : Maintain 80–100°C during the SNAr step to balance reaction rate and side-product formation .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance morpholine’s nucleophilicity in biphasic systems .
- Purification : Employ recrystallization from ethanol/HCl or column chromatography (silica gel, ethyl acetate/hexanes) to isolate the dihydrochloride salt .
Q. Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| SNAr Reaction | KOH, DMF, 90°C, 12h | 65 | 85 | |
| Nitro Reduction | H₂/Pd-C, EtOH, RT | 90 | 92 | |
| Salt Formation | HCl (conc.), EtOH, reflux | 78 | 98 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–7.5 ppm) and morpholine methyl groups (δ 2.5–3.5 ppm). Assign peaks via 2D COSY/HSQC .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 227.1 (free base) and chloride adducts .
- X-ray Diffraction : Employ SHELX for single-crystal structure refinement. Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, N-CH₃), 3.70 (m, 8H, morpholine) | |
| ESI-MS | [M+H]⁺ = 227.1 | |
| XRD (SHELX) | Space group P2₁/c, Z = 4 |
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Moisture Sensitivity : Store in desiccators with silica gel; hygroscopicity accelerates decomposition .
- Temperature : Stable at −20°C for >1 year; avoid >40°C to prevent morpholine ring degradation .
- pH Stability : Aqueous solutions (pH 4–6) are stable for 48h; basic conditions deprotonate the amine, forming insoluble free base .
Advanced Research Questions
Q. How does the morpholine substituent in this compound influence its pharmacological activity in drug discovery research?
Methodological Answer: The morpholine group enhances solubility and bioavailability via hydrogen bonding with biological targets. In PI3K inhibitors (e.g., copanlisib dihydrochloride), the morpholine oxygen interacts with kinase ATP-binding pockets, improving binding affinity . To validate:
Q. What advanced analytical strategies are required to resolve structural ambiguities in dihydrochloride salts of aromatic amines?
Methodological Answer:
- Dynamic NMR : Resolve conformational flexibility of the morpholine ring in solution .
- PXRD (Powder X-ray Diffraction) : Differentiate polymorphs; use Rietveld refinement for quantitative phase analysis .
- Ion Chromatography : Quantify chloride counterion stoichiometry (expected Cl⁻:amine ratio = 2:1) .
Q. How can researchers design experiments to evaluate the biological activity of this compound in cellular models?
Methodological Answer:
- Hypoxia Models : Test anti-proliferative activity in HCT-116 cells under normoxic vs. hypoxic conditions (1% O₂), using MTT assays .
- Mechanistic Studies : Perform RNA-seq to identify pathways modulated by the compound (e.g., PI3K/AKT/mTOR) .
- Toxicity Screening : Use zebrafish embryos (48h post-fertilization) to assess developmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
